molecular formula C17H25N3O B14142850 N-(1-heptylbenzimidazol-2-yl)propanamide CAS No. 371951-34-7

N-(1-heptylbenzimidazol-2-yl)propanamide

Cat. No.: B14142850
CAS No.: 371951-34-7
M. Wt: 287.4 g/mol
InChI Key: XQLLJACJXNKEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Heptylbenzimidazol-2-yl)propanamide is a benzimidazole derivative characterized by a heptyl chain at the 1-position of the benzimidazole core and a propanamide group at the 2-position.

Properties

CAS No.

371951-34-7

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-(1-heptylbenzimidazol-2-yl)propanamide

InChI

InChI=1S/C17H25N3O/c1-3-5-6-7-10-13-20-15-12-9-8-11-14(15)18-17(20)19-16(21)4-2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,18,19,21)

InChI Key

XQLLJACJXNKEBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1NC(=O)CC

solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-heptylbenzimidazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to introduce the heptyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-heptylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the amide group.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1-heptylbenzimidazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of N-(1-heptylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Benzimidazole Derivatives
Compound Name Substituents at Benzimidazole Core Key Functional Groups Molecular Weight (g/mol)
N-(1-Heptylbenzimidazol-2-yl)propanamide 1-Heptyl, 2-propanamide Amide, alkyl chain ~317.45 (calculated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (benzamide derivative) N,O-bidentate directing group 221.29
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide 1-Methyl, 2-propanamide Amide, isoxazole 284.33
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 2-Amino, pyrimidinyl Amine, pyrimidine 241.30
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide 2-Ethyl, dimethylpropanamide Branched amide, ethyl linkage 273.35

Key Observations :

  • Alkyl Chain Length : The heptyl group in the target compound confers higher lipophilicity compared to shorter chains (e.g., methyl in or ethyl in ), which may influence bioavailability and metabolic stability.
  • Amide vs.
  • Heterocyclic Linkages : Compounds like (isoxazole) and (pyrimidine) incorporate aromatic heterocycles, which can enhance π-π stacking interactions in biological systems.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name IR (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Mass Spec (m/z)
Target Compound ~3265 (N-H stretch), ~1678 (C=O) δ 0.8–1.5 (heptyl CH₂), δ 2.3 (propanamide CH₂) 317 (M+)
3265 (N-H), 1678 (C=O) δ 2.32 (CH₃), δ 6.50 (isoxazole-H) 284 [M+]
N/A N/A 273 (calculated)

Insights :

  • The IR spectra of benzimidazole amides consistently show N-H (~3265 cm⁻¹) and C=O (~1678 cm⁻¹) stretches, as seen in and inferred for the target compound.
  • ¹H NMR signals for alkyl chains (e.g., δ 0.8–1.5 for heptyl) differentiate the target compound from analogs with shorter substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.